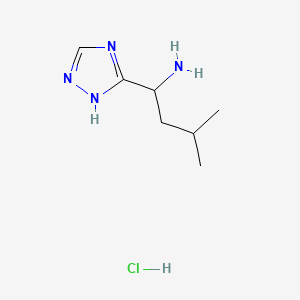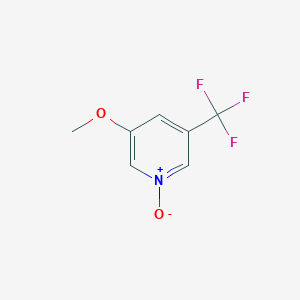
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate is a chemical compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a pyridin-1-ium-1-olate structure.
Preparation Methods
The synthesis of 3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate can be achieved through several synthetic routes. One common method involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Industrial production methods may vary, but they generally involve similar synthetic strategies to ensure the efficient and scalable production of the compound.
Chemical Reactions Analysis
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is investigated for its potential as a pharmaceutical intermediate and its role in the development of new drugs. In industry, it is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group and the pyridin-1-ium-1-olate structure contributes to its unique chemical properties, which in turn influence its biological activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
3-Methoxy-5-(trifluoromethyl)pyridin-1-ium-1-olate can be compared with other similar compounds, such as trifluoromethylpyridine derivatives. These compounds share some structural similarities but differ in their specific functional groups and chemical properties. The presence of the methoxy group and the pyridin-1-ium-1-olate structure in this compound distinguishes it from other trifluoromethylpyridine derivatives and contributes to its unique chemical behavior .
Properties
Molecular Formula |
C7H6F3NO2 |
|---|---|
Molecular Weight |
193.12 g/mol |
IUPAC Name |
3-methoxy-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
InChI |
InChI=1S/C7H6F3NO2/c1-13-6-2-5(7(8,9)10)3-11(12)4-6/h2-4H,1H3 |
InChI Key |
OMITVVIJIJKBJN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C[N+](=CC(=C1)C(F)(F)F)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


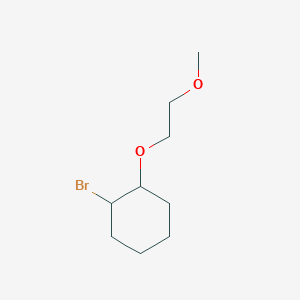
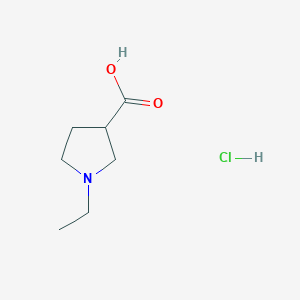
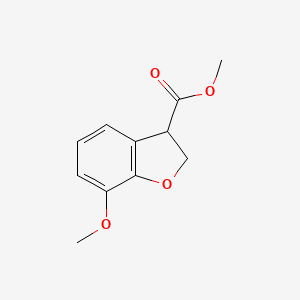
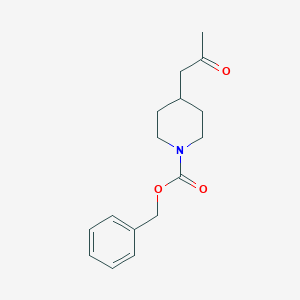
![4-ethynyl-1-[(oxolan-3-yl)methyl]-1H-pyrazole](/img/structure/B13493944.png)
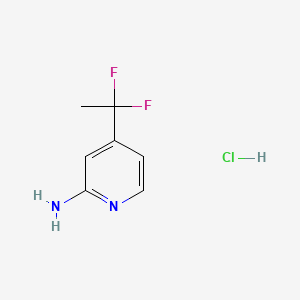
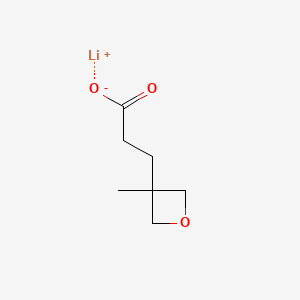
![N-(4-{2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493967.png)

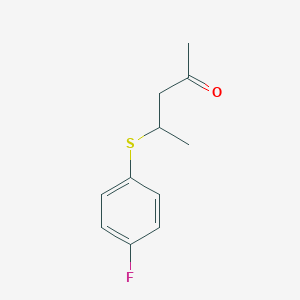
![N-methyl-[1,1'-bi(cyclopropane)]-1-amine hydrochloride](/img/structure/B13493970.png)
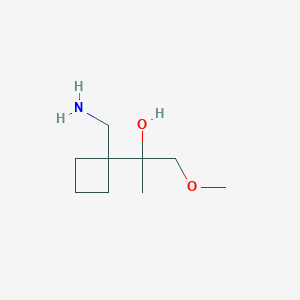
![5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylic acid](/img/structure/B13493990.png)
